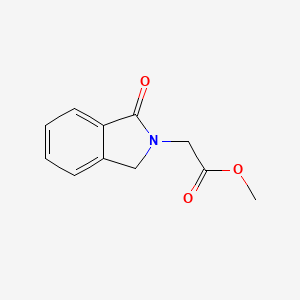

methyl 2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetate

Description

Methyl 2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetate is an organic compound with the molecular formula C11H11NO3 It is a derivative of isoindoline and is characterized by the presence of a methyl ester group attached to the isoindoline ring

Properties

IUPAC Name |

methyl 2-(3-oxo-1H-isoindol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-15-10(13)7-12-6-8-4-2-3-5-9(8)11(12)14/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCZAKDBXHZFFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1CC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing methyl 2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetate involves the reaction of phthalimide with methyl glycinate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted isoindoline derivatives.

Scientific Research Applications

Methyl 2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetate has been investigated for its biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. The compound's structure allows for modifications that enhance its efficacy against various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A comparative study highlighted its effectiveness against Gram-positive bacteria, showcasing a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In a murine model of arthritis, administration resulted in a notable reduction in paw swelling and histological signs of inflammation compared to control groups. This suggests potential therapeutic uses in treating inflammatory conditions .

Anticancer Potential

A series of derivatives based on this compound have been synthesized and tested for antiproliferative activity against cancer cell lines such as HCT116 and MCF7. Some derivatives demonstrated IC50 values ranging from 1.9 to 7.52 µg/mL, indicating promising anticancer activity .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study published in 2023, researchers synthesized several derivatives of this compound to evaluate their antimicrobial efficacy. One derivative showed an MIC of 32 µg/mL against Staphylococcus aureus, highlighting the potential for developing new antimicrobial agents based on this compound's structure .

Case Study 2: Inflammation Modulation

Another investigation focused on the anti-inflammatory effects of this compound using a murine model of arthritis. Results indicated that treatment with this compound led to significant decreases in paw swelling and other markers of inflammation compared to untreated controls, suggesting its potential application in inflammatory disease therapies .

Case Study 3: Anticancer Activity

A comprehensive study assessed the antiproliferative effects of this compound derivatives on various cancer cell lines. The findings revealed that several compounds exhibited selective toxicity towards cancer cells with low micromolar IC50 values, indicating their potential as anticancer agents .

Mechanism of Action

The mechanism of action of methyl 2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active intermediates that participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate: This compound has a similar structure but with an additional oxo group, which can affect its reactivity and applications.

Methyl 2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid: This compound has a butanoic acid group instead of an acetate group, leading to different chemical properties and uses.

Uniqueness: Methyl 2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetate is unique due to its specific ester group, which imparts distinct reactivity and makes it suitable for various synthetic applications. Its structure allows for versatile modifications, making it a valuable intermediate in organic synthesis.

Biological Activity

Methyl 2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetate (CAS Number: 96017-03-7) is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in research, and comparisons with similar compounds.

This compound has the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol. It is characterized by a methyl ester group attached to the isoindoline structure, which contributes to its reactivity and biological properties .

The compound's biological activity is primarily attributed to its interaction with various molecular targets within biological systems. It can act as a substrate for specific enzymes, leading to the formation of active intermediates that participate in biochemical pathways. The precise molecular interactions and pathways are context-dependent, influenced by the compound's structural features and the biological environment.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In studies involving derivatives of similar structures, compounds demonstrated significant anti-proliferative effects against various tumor cell lines such as SK-BR-3, MDA-MB-231, HCT-116, and HepG2. Mechanistic studies revealed that some derivatives enhanced reactive oxygen species (ROS) levels by inhibiting thioredoxin reductase (TrxR), leading to apoptosis through activation of apoptosis-related proteins like Bax and cleaved-caspase 3 .

Antioxidant Activity

The compound also shows potential antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer. The DPPH radical scavenging assay has been used to evaluate the antioxidant capacity of similar compounds, suggesting that modifications in structure can significantly influence their efficacy .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

Comparative Analysis with Similar Compounds

This compound can be compared with other isoindole derivatives:

| Compound | Structure | Biological Activity |

|---|---|---|

| Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate | Contains an additional oxo group | Enhanced reactivity and potential applications in drug design. |

| Methyl 2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid | Features a butanoic acid group instead of acetate | Different chemical properties leading to varied applications. |

Q & A

Basic: What are the optimal synthetic routes for methyl 2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetate, and how can reaction yields be improved?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or cyclization reactions involving phthalimide precursors. Key variables affecting yields include:

- Catalyst selection : Lewis acids (e.g., ZnCl₂) or base-mediated conditions (e.g., K₂CO₃) can enhance cyclization efficiency .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene minimizes side reactions .

- Temperature control : Gradual heating (60–80°C) prevents decomposition of thermally labile intermediates .

Yield Improvement Strategies : - Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Monitor reaction progress using TLC or HPLC to identify quenching points .

Basic: How can the structural conformation of this compound be confirmed experimentally?

Methodological Answer:

- X-ray crystallography : Resolve bond lengths and dihedral angles to confirm the isoindolinone core and ester group orientation. Comparable studies on analogs show planar phthalimide moieties with C=O bond lengths of ~1.21 Å .

- NMR spectroscopy :

- ¹H NMR : Look for characteristic isoindolinone NH proton signals (δ 8.2–8.5 ppm) and methyl ester protons (δ 3.6–3.8 ppm) .

- ¹³C NMR : Confirm the carbonyl group (C=O) at ~170 ppm and the ester carbonyl at ~165 ppm .

- FT-IR : Identify vibrations for C=O (1680–1720 cm⁻¹) and N–H (3300–3400 cm⁻¹) .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites. HOMO-LUMO gaps <5 eV suggest high reactivity .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways; polar solvents stabilize transition states in acylation reactions .

- Docking Studies : Model interactions with biological nucleophiles (e.g., cysteine residues) to predict bioactivity .

Advanced: How can contradictory spectral data for this compound derivatives be resolved?

Methodological Answer:

- Multi-technique validation : Cross-validate NMR, IR, and mass spectrometry data to rule out impurities or tautomeric forms .

- Crystallographic refinement : Use single-crystal X-ray data to resolve ambiguities in stereochemistry or bond connectivity .

- Dynamic NMR : Detect slow-exchange conformers (e.g., rotamers) by variable-temperature ¹H NMR .

Advanced: What experimental designs are recommended for studying the acylating potential of this compound in biological systems?

Methodological Answer:

- Kinetic assays : Measure acylation rates using thiol-containing nucleophiles (e.g., glutathione) via UV-Vis (λ = 412 nm for thiol depletion) .

- LC-MS/MS : Identify adducts formed with amino acids (e.g., lysine or cysteine) in protein-binding studies .

- Inhibitor controls : Use N-ethylmaleimide (NEM) to distinguish specific acylation from non-specific thiol reactivity .

Basic: What spectroscopic techniques are critical for characterizing degradation products of this compound under acidic/basic conditions?

Methodological Answer:

- HPLC-DAD/MS : Track hydrolysis products (e.g., free carboxylic acid or isoindolinone fragments) with reverse-phase C18 columns and mobile phases (acetonitrile/0.1% formic acid) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas of degradation products (e.g., [M+H]+ for methyl ester hydrolysis: C₁₁H₁₀NO₃⁺, m/z 204.0662) .

Advanced: How can structure-activity relationships (SARs) be established for this compound derivatives in antimicrobial assays?

Methodological Answer:

- Derivatization : Synthesize analogs with substituents on the isoindolinone ring (e.g., halogens, methyl groups) to assess electronic effects .

- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .

- Molecular docking : Correlate activity with binding affinity to microbial targets (e.g., dihydrofolate reductase) .

Advanced: What strategies mitigate toxicity risks during in vivo studies of this compound?

Methodological Answer:

- QSAR modeling : Predict acute toxicity (e.g., LD₅₀) using descriptors like logP and polar surface area .

- Metabolic profiling : Identify hepatotoxic metabolites via liver microsome incubations and LC-MS .

- Dose escalation : Start with sub-therapeutic doses (≤10 mg/kg in rodents) and monitor serum ALT/AST levels .

Basic: What purification techniques are effective for isolating this compound from complex reaction mixtures?

Methodological Answer:

- Flash chromatography : Use gradient elution (hexane → ethyl acetate) to separate ester derivatives from phthalimide byproducts .

- Recrystallization : Dissolve crude product in hot ethanol and cool to −20°C for crystal formation .

- Centrifugal partition chromatography (CPC) : Achieve >95% purity for polar impurities using a biphasic solvent system (heptane/ethyl acetate/methanol/water) .

Advanced: How do steric and electronic effects influence the stability of this compound in protic solvents?

Methodological Answer:

- Steric effects : Bulky substituents on the isoindolinone ring reduce hydrolysis rates by hindering solvent access .

- Electronic effects : Electron-withdrawing groups (e.g., −NO₂) stabilize the ester carbonyl, delaying hydrolysis (t₁/₂ increased by ~30% in pH 7.4 buffer) .

- Kinetic studies : Use ¹H NMR to monitor ester degradation in D₂O/CD₃OD mixtures at 37°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.